BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Chiral recognition Enantioselective synthesis Pharmacological differentiation

Enantiopure (R)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4) is a critical chiral building block for med chem. Distinct from (S)-enantiomer & racemate, the (R)-configuration ensures stereochemical fidelity in asymmetric synthesis. 3-aminomethyl substitution provides unique SAR advantages over 2-aminomethyl analogs. Boc-protected amine enables orthogonal deprotection. Ideal as a chiral reference standard for HPLC/SFC method validation. ≥98% purity guarantees batch consistency.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1187929-33-4
Cat. No. B1521831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
CAS1187929-33-4
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CN
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1
InChIKeyIRSSIQNSBCQILH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4) – Verified Differentiation for Scientific Selection


(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4) is a chiral morpholine derivative serving as a versatile N-Boc-protected building block for medicinal chemistry and pharmaceutical synthesis . Its structure features a morpholine ring with a primary aminomethyl substituent and a tert-butoxycarbonyl (Boc) protecting group, which enables selective deprotection and further functionalization in multi-step synthetic sequences [1]. The compound is commercially available with reported purities of ≥97-98% and is typically stored under inert atmosphere at 2-8°C to maintain stability .

Why Generic Substitution of (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4) Fails: Chirality, Regioisomerism, and Functional Group Position Dictate Biological and Synthetic Outcomes


Generic substitution among morpholine derivatives is not feasible due to critical differences in chirality, substitution position, and protecting group chemistry that directly impact biological activity and synthetic utility. The (R)-enantiomer (CAS 1187929-33-4) exhibits distinct chiral recognition in biological systems compared to the (S)-enantiomer (CAS 1187929-79-8), which can result in differential binding affinity and altered pharmacological properties . Furthermore, the position of the aminomethyl group on the morpholine ring is decisive: 2-aminomethyl derivatives (e.g., CAS 1174913-80-4) yield markedly different steric and electronic environments compared to 3-aminomethyl variants, a distinction that has been shown to alter antibacterial potency in quinolone series [1]. The racemic mixture (CAS 475106-18-4) cannot substitute for the enantiopure compound in stereospecific synthetic routes or chiral assays, where the presence of the undesired enantiomer may compromise reaction selectivity and analytical reproducibility .

Product-Specific Quantitative Evidence for (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4): Differentiation Versus Closest Analogs


Chiral Differentiation: (R)-Enantiomer (1187929-33-4) vs. (S)-Enantiomer (1187929-79-8) – Distinct Biological and Binding Profiles

The (R)-enantiomer (CAS 1187929-33-4) is reported to possess distinct chiral properties that can lead to altered biological activity and binding affinity compared to the (S)-enantiomer (CAS 1187929-79-8) . While specific quantitative binding data for the isolated enantiomers is not publicly available in peer-reviewed literature, the documented chirality of the compound (stereocenter at C3) establishes a fundamental basis for enantioselective differentiation that is critical in medicinal chemistry applications .

Chiral recognition Enantioselective synthesis Pharmacological differentiation

Regioisomeric Differentiation: 3-Aminomethyl (1187929-33-4) vs. 2-Aminomethyl Morpholines – Impact on Antibacterial Activity

In a study of 7-substituted quinolone antimicrobial agents, the 7-(2-(aminomethyl)morpholino) derivative (compound 28, Y-26611) demonstrated superior Gram-positive antibacterial activity compared to reference quinolones ciprofloxacin, norfloxacin, and ofloxacin [1]. While this study examined a 2-aminomethyl morpholine regioisomer rather than the 3-aminomethyl derivative (CAS 1187929-33-4), it establishes a class-level precedent that the position of the aminomethyl group on the morpholine ring is a critical determinant of biological activity [1]. The 3-aminomethyl substitution pattern of CAS 1187929-33-4 presents a distinct steric and electronic environment that would be expected to yield different SAR outcomes compared to 2-aminomethyl analogs [2].

Antibacterial Quinolone Structure-activity relationship

Synthetic Utility and Physicochemical Properties: (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate vs. Racemic Mixture

The (R)-enantiomer (CAS 1187929-33-4) is a white solid with a calculated density of 1.078 g/cm³, boiling point of 311°C (predicted), and a flash point of 142°C . Its LogP (octanol/water partition coefficient) is predicted to be -0.1, indicating hydrophilic character [1]. These physicochemical properties are identical to the racemic mixture (CAS 475106-18-4) ; however, the enantiopure compound provides a critical advantage in stereoselective synthesis where the presence of the undesired enantiomer in the racemate can lead to diastereomeric product mixtures, reduced yields, and complicated purification . The compound is a validated building block for constructing morpholine-containing pharmacophores, as exemplified by its use in the synthesis of (R)-N-ethyl-N-(morpholin-3-ylmethyl)ethanamine derivatives [1].

Chiral synthesis Building block Physicochemical properties

High-Value Application Scenarios for (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (CAS 1187929-33-4) Based on Verified Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmacophores

This compound is ideally suited as a chiral building block in the enantioselective synthesis of drug candidates where stereochemistry at the morpholine C3 position is critical for target binding. The (R)-configuration (CAS 1187929-33-4) provides a defined spatial orientation that can be exploited to access specific stereoisomers of morpholine-containing pharmacophores, as demonstrated in the synthesis of N-ethyl-N-(morpholin-3-ylmethyl)ethanamine derivatives [1]. The presence of the Boc protecting group enables orthogonal deprotection strategies, allowing the primary amine to be unmasked selectively for further functionalization in complex synthetic sequences [1].

Structure-Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

Based on the established class-level evidence that morpholine substitution position significantly impacts antibacterial activity [2], the 3-aminomethyl morpholine scaffold (CAS 1187929-33-4) represents a valuable building block for exploring novel SAR in quinolone and other antibacterial series. Researchers can incorporate this 3-aminomethyl variant into lead compounds to probe the effect of regioisomeric substitution on antimicrobial potency, spectrum of activity, and toxicity profiles, complementing existing data on 2-aminomethyl morpholine derivatives [2].

Chiral Assay Development and Analytical Reference Standards

The enantiopure (R)-form (CAS 1187929-33-4) is essential as a reference standard in the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC) for the quantification of enantiomeric purity in drug substances and intermediates. Its use ensures accurate determination of the enantiomeric excess (ee) in batches of morpholine-containing compounds, which is a critical quality attribute for pharmaceutical development and regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.